molecular formula C14H8ClN3O3S B2386001 N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide CAS No. 932537-84-3

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide

Cat. No.: B2386001
CAS No.: 932537-84-3
M. Wt: 333.75
InChI Key: KUHSUGCMRXYHKW-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure renowned for its diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel oncotherapeutics and antiviral agents. The molecular architecture, which incorporates a 4-nitrobenzamide moiety linked to a chloro-substituted benzothiazole ring, is designed to interact with key biological targets. Benzothiazole derivatives have demonstrated compelling promise as anticancer agents. Recent research on novel benzothiazole compounds has revealed potent antiproliferative effects against a range of human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The mechanism of action for this compound class is multifaceted, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest. Furthermore, certain benzothiazole derivatives have been shown to inhibit critical signaling pathways essential for tumor survival and proliferation, such as the AKT and ERK pathways . The incorporation of the nitro group (a feature of this compound) is a common pharmacophore in many active benzothiazole derivatives and is known to contribute to their electronic properties and bioactivity. Beyond oncology, the benzothiazole core is a recognized pharmacophore in antiviral research. Compounds featuring this structure have been investigated for their activity against various viruses, including the Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV), making them valuable tools for probing viral lifecycles and developing new therapeutic strategies . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this high-purity compound for lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-10-5-6-11(13-12(10)16-7-22-13)17-14(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHSUGCMRXYHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain the final compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, methanol), base (sodium hydroxide).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

Major Products Formed

    Reduction: N-(4-chloro-1,3-benzothiazol-7-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives, including N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide, in combating Mycobacterium tuberculosis. In vitro and in vivo evaluations have shown that these compounds exhibit significant inhibitory effects against the bacteria.

Research Findings

  • A study demonstrated that newly synthesized benzothiazole derivatives displayed better inhibition potency than standard anti-tubercular drugs. The compound exhibited a binding affinity of −8.4 kcal/mol with the DprE1 protein, a target for anti-tubercular activity .
  • The structure-activity relationship (SAR) indicated that the presence of specific functional groups enhances their biological activity. For instance, compounds with electron-donating and electron-withdrawing substituents were found to be particularly effective .

Data Table: Anti-Tubercular Activity Comparison

CompoundIC50 (μM)MIC (μM)
This compound7.7 ± 0.80.08
INH (Isoniazid)0.2

Anti-Diabetic Properties

This compound derivatives have also been explored for their potential as anti-diabetic agents. These compounds have shown promising results in inhibiting key enzymes involved in carbohydrate metabolism.

Research Findings

  • A series of derivatives were synthesized and tested against α-glucosidase and α-amylase enzymes. The compound bearing specific substituents exhibited the highest inhibitory activity .
  • Molecular docking studies revealed that these compounds interact favorably with active site residues of the target enzymes, suggesting a strong binding affinity and potential for therapeutic use .

Data Table: Anti-Diabetic Activity

CompoundEnzyme Inhibition (%)
N-(alkyl/aryl)-4-nitrobenzamide75% (α-glucosidase)
Compound 5o (specific derivative)82% (α-amylase)

Corrosion Inhibition

The compound has also been investigated for its ability to serve as a corrosion inhibitor in acidic environments.

Research Findings

  • A novel derivative was synthesized and tested in hydrochloric acid medium, showing significant corrosion inhibition efficiency. The mechanism involves adsorption on the metal surface, which protects against corrosive agents .

Data Table: Corrosion Inhibition Efficiency

Concentration (mM)Inhibition Efficiency (%)
0.578
1.085

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

Instead of a benzothiazole ring, this analog features a 3-chlorophenethyl group (Table 1).

Table 1: Structural and Physicochemical Comparison

Property N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide N-(3-chlorophenethyl)-4-nitrobenzamide
Molecular Formula C₁₄H₈ClN₃O₃S C₁₅H₁₃ClN₂O₃
Molecular Weight (g/mol) 333.75 ~304.45 (calculated)
Key Substituents Benzothiazole, 4-Cl, 4-nitrobenzamide 3-Chlorophenethyl, 4-nitrobenzamide
Aromatic System Heterocyclic (benzothiazole) Homocyclic (benzene)

This difference likely impacts solubility, crystallinity, and biological target affinity.

Mass Spectrometry Fragmentation Patterns

N-(3-chlorophenethyl)-4-nitrobenzamide undergoes fragmentation under ESI-MS conditions via two pathways :

Pathway 1 : Cleavage of the amide bond produces the (4-nitrobenzylidyne)oxonium cation (m/z 150) and the 2-(3-chlorophenyl)ethan-1-ylium cation (m/z 139).

Pathway 2: Cleavage of the σ bond between the amide and α-carbon yields the 4-nitrobenzamidic cation (m/z 167) and a resonance-stabilized radical cation (m/z 120 after NO• loss).

In contrast, This compound is expected to exhibit distinct fragmentation due to the stability of the benzothiazole ring. Hypothetical pathways include:

  • Cleavage of the amide bond, generating a 4-nitrobenzoyl cation (m/z 150) and a 4-chlorobenzothiazol-7-aminium ion .

The presence of the benzothiazole’s heteroatoms may stabilize certain fragments, reducing radical formation compared to the phenethyl analog.

Analytical Techniques :

  • NMR : The benzothiazole derivative’s ¹H NMR would show deshielded aromatic protons (δ 7.5–8.5 ppm) and a singlet for the amide NH. The phenethyl analog’s spectrum includes signals for the phenethyl chain (δ 2.5–3.5 ppm) and aromatic protons.
  • MS : The analog’s fragmentation pathways are well-documented , while the target compound’s MS behavior remains uncharacterized in the provided evidence.

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and anti-inflammatory properties.

The synthesis of this compound typically involves the reaction of 4-chloro-1,3-benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane under reflux conditions, followed by purification through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. This interaction can affect signaling pathways associated with cell proliferation and inflammation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of benzothiazole derivatives were synthesized and tested for their effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and migration while promoting apoptosis .

Key Findings:

  • Cell Lines Tested: A431, A549, H1299.
  • Methods Used: MTT assay for cell viability; ELISA for inflammatory cytokines; flow cytometry for apoptosis; Western blot for protein expression.
  • Results: Significant inhibition of IL-6 and TNF-α levels; induction of apoptosis; cell cycle arrest in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound was shown to reduce the expression of inflammatory cytokines in macrophage models, suggesting a dual role in managing inflammation alongside its anticancer activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameStructureBiological Activity
This compoundStructureAnticancer, anti-inflammatory
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamideSimilar structure with cyano groupVaries in biological activity
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamideContains pyrrolidine groupDifferent chemical properties

This table illustrates how modifications in the benzothiazole structure can lead to variations in biological activity.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings. For example:

  • Study on Compound B7 : This derivative exhibited significant inhibition of cancer cell lines (A431 and A549) and demonstrated anti-inflammatory effects by reducing IL-6 and TNF-α levels. It also inhibited the AKT and ERK signaling pathways crucial for cancer cell survival .
  • Antidiabetic Activity : Related studies have shown that nitro compounds similar to this compound possess antidiabetic properties through enzyme inhibition mechanisms .

Q & A

Q. Optimization Considerations :

  • Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions.
  • Stoichiometry : Excess triethylamine (1.5–2.0 eq.) ensures complete deprotonation of the amine intermediate.
  • Yield Enhancement : Continuous flow reactors may improve scalability and reduce reaction times for industrial-scale synthesis .

How are advanced spectroscopic and crystallographic techniques applied to characterize this compound?

Answer:
Spectroscopic Methods :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry of the benzothiazol and nitrobenzamide groups. Key signals include aromatic protons (δ 7.2–8.9 ppm) and amide carbonyl (δ ~165 ppm) .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-QTOF) validates molecular weight (e.g., [M+H]⁺ = 305.0688) with mass errors <2 ppm .
  • UV-Vis : Absorbance maxima at 239 nm and 290 nm (ε >10,000 M⁻¹cm⁻¹) indicate π→π* transitions in the nitrobenzamide moiety .

Q. Crystallography :

  • SHELX Suite : Single-crystal X-ray diffraction (e.g., SHELXL) resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and packing motifs. Centrosymmetric dimers are common in benzothiazol derivatives .

Table 1 : Key Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRδ 8.95 (amide NH), 8.40–8.13 (nitrobenzene)
X-ray DiffractionC–Cl bond length: 1.74 Å; torsion angles <5°

What mechanistic insights explain the compound’s reactivity in biological or chemical systems?

Answer:

  • Electrophilic Reactivity : The nitro group (-NO₂) acts as an electron-withdrawing group, enhancing the electrophilicity of the benzamide carbonyl, facilitating nucleophilic attacks (e.g., by enzyme active sites) .
  • Thiazole Ring Participation : The benzothiazol sulfur may coordinate metal ions or engage in π-stacking interactions with aromatic residues in proteins .
  • Fragmentation Pathways (MS) : Under ESI-MS, the amide bond cleaves to yield ions like m/z 150 (nitrophenylacyl fragment) and m/z 139 (chlorophenethyl cation), revealing stability trends .

Q. Biological Interactions :

  • Enzyme Inhibition : Analogous compounds (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation to flavin cofactors .
  • Receptor Targeting : Structural analogs modulate neurokinin or G-protein-coupled receptors, suggesting potential neurotropic or antitumor activity .

How do structural modifications (e.g., halogen substitution) impact the compound’s properties?

Answer:

  • Chlorine vs. Bromine :
    • Electron Density : Chlorine’s higher electronegativity reduces electron density on the benzothiazol ring compared to bromine, altering reactivity in cross-coupling reactions.
    • Bioactivity : Chlorinated derivatives often exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets .

Table 2 : Substituent Effects on Biological Activity

SubstituentPositionObserved ImpactReference
-ClBenzothiazol-4Increased antiproliferative activity
-NO₂Benzamide-4Enhanced electrophilicity

How should researchers address contradictions in spectroscopic or synthetic data?

Answer:

  • Case Study: Discrepant Melting Points :

    • Potential Causes : Polymorphism, solvent residues, or incomplete purification.
    • Resolution : Repeat synthesis with strict stoichiometric control; use DSC (differential scanning calorimetry) to identify polymorphs .
  • MS Fragmentation Anomalies :

    • Example : Unanticipated m/z 103 ion in ESI-MS.
    • Analysis : Multi-pathway fragmentation (e.g., HCl elimination from chlorophenethyl cation) requires MS/MS validation .

Q. Methodological Best Practices :

  • Cross-Validation : Correlate NMR, HRMS, and XRD data to resolve ambiguities.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict fragmentation pathways or optimize reaction conditions .

What are the emerging applications of this compound in medicinal chemistry?

Answer:

  • Anticancer Research : Derivatives inhibit cancer cell proliferation (IC₅₀ <10 µM in HCT-116) via topoisomerase II inhibition .
  • Antiviral Development : Nitrobenzamide analogs show activity against H5N1 by disrupting viral replication machinery .
  • Neurotropic Agents : Structural similarity to SR 48,968 (a neurokinin-2 antagonist) suggests potential in treating neuroinflammatory disorders .

Table 3 : Research Applications and Targets

ApplicationTarget/MechanismReference
AnticancerTopoisomerase II inhibition
AntiviralViral polymerase disruption
NeuroprotectionNeurokinin receptor modulation

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